N,N-Diethyl-N'-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate is a semi-synthetic ergoline derivative. This compound is known for its pharmacological properties, particularly as a partial dopamine D2 receptor agonist and 5HT2B/2C receptor antagonist . It has been studied for its potential therapeutic applications, including its antiparkinsonian effects and its ability to ameliorate pulmonary hypertension .
準備方法
The synthesis of N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate involves several steps. The starting material is typically an ergoline derivative, which undergoes a series of chemical reactions to introduce the diethylurea and propylergolin moieties. The reaction conditions often involve the use of solvents like pyridine and reagents such as diethylamine . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .
化学反応の分析
N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate has a wide range of scientific research applications:
作用機序
The mechanism of action of N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate involves its interaction with dopamine D2 receptors and serotonin 5HT2B/2C receptors. As a partial agonist at the dopamine D2 receptor, it can modulate dopamine signaling pathways, which are crucial in the treatment of Parkinson’s disease . Additionally, its antagonistic effects on 5HT2B/2C receptors contribute to its therapeutic potential in conditions like pulmonary hypertension .
類似化合物との比較
N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate can be compared with other ergoline derivatives such as:
Bromocriptine: Another dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Pergolide: A dopamine agonist with similar applications but different receptor binding profiles.
Cabergoline: Known for its long half-life and high affinity for dopamine receptors.
The uniqueness of N,N-Diethyl-N’-((8-alpha)-6-propylergolin-8-yl)urea (Z)-2-butenedioate lies in its specific receptor interactions and its potential therapeutic applications in both neurology and cardiology .
特性
CAS番号 |
96860-89-8 |
---|---|
分子式 |
C26H36N4O5 |
分子量 |
484.6 g/mol |
IUPAC名 |
3-[(6aR,9S)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C22H32N4O.C4H4O4/c1-4-10-26-14-16(24-22(27)25(5-2)6-3)12-18-17-8-7-9-19-21(17)15(13-23-19)11-20(18)26;5-3(6)1-2-4(7)8/h7-9,13,16,18,20,23H,4-6,10-12,14H2,1-3H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,18?,20+;/m0./s1 |
InChIキー |
SGRCWZZGVDOQPZ-WOVISVJPSA-N |
異性体SMILES |
CCCN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。